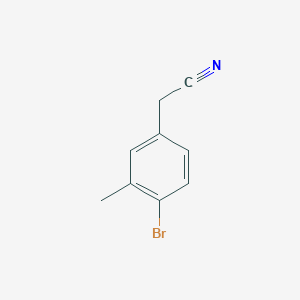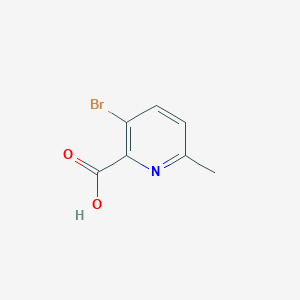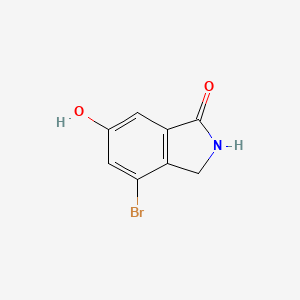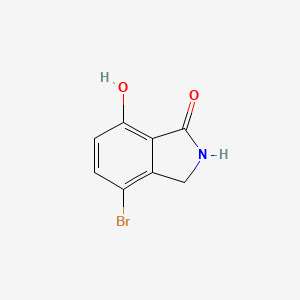
2-(4-Bromo-3-methylphenyl)acetonitrile
描述
The compound "2-(4-Bromo-3-methylphenyl)acetonitrile" is a chemical of interest in various synthetic and mechanistic studies. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and catalysis. For instance, a three-component reaction involving aromatic aldehydes, malononitrile, and acetone, catalyzed by NaOMe, is described as an efficient method for synthesizing 3-amino-2,4-dicarbonitrile-5-methylbiphenyls . This method, known as the grindstone technique, is highlighted for its simplicity, efficiency, and environmental friendliness. Similarly, the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is achieved through a one-pot multicomponent reaction using urea as an organocatalyst . These methods could potentially be adapted for the synthesis of "2-(4-Bromo-3-methylphenyl)acetonitrile" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been elucidated using single-crystal X-ray diffraction . The compound crystallizes in the monoclinic space group and exhibits intermolecular hydrogen bonding. Although the structure of "2-(4-Bromo-3-methylphenyl)acetonitrile" is not directly provided, the techniques and findings from this study could guide the structural analysis of the compound .
Chemical Reactions Analysis
The papers discuss various chemical reactions that could be relevant to "2-(4-Bromo-3-methylphenyl)acetonitrile". For example, the oxidation reactions mediated by tris(4-bromophenyl)amine in acetonitrile are studied using voltammetric and electrochemical ESR techniques . The findings from this study could inform the understanding of how "2-(4-Bromo-3-methylphenyl)acetonitrile" might behave under oxidative conditions. Additionally, the transformation of 2-(2-hydroxyphenyl)acetonitriles to benzofuranones is mentioned, which could suggest potential reactivity pathways for the compound of interest .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "2-(4-Bromo-3-methylphenyl)acetonitrile", they do provide information on related compounds. For instance, the crystal structure and intermolecular interactions of a similar compound are detailed, which can influence physical properties such as melting point and solubility . The electrochemical properties of tris(4-bromophenyl)amine in acetonitrile could also provide insights into the electrochemical behavior of "2-(4-Bromo-3-methylphenyl)acetonitrile" .
科学研究应用
Amphotropic Ionic Liquid Crystals : Methyl-tri-n-decylphosphonium salts, in combination with acetonitrile, exhibit unique liquid-crystalline properties. These findings suggest potential applications in structural studies using NMR spectroscopy (Gowda et al., 2004).
Synthesis of Poly(methylphenyl)acetonitriles : A study on the synthesis of several 2-(arylmethyl) derivatives of 3,6-dimethyl- and 3,4,5,6-tetramethylbenzonitriles, most likely through a tandem addition-rearrangement reaction, underlines the chemical versatility of acetonitrile derivatives (Waggenspack et al., 1992).
Photochemistry of Azirines : The photolysis of 3-methyl-2-phenyl-2H-azirine in acetonitrile, leading to different products and intermediates, provides insights into the reactivity and potential applications of acetonitrile in photochemical processes (Zhang et al., 2014).
Electro-oxidation of Bromide : The oxidation of bromide in acetonitrile at platinum electrodes, investigated through linear sweep and cyclic voltammetry, highlights the electrochemical properties of acetonitrile in ionic liquid systems (Allen et al., 2005).
Enantiomeric Resolution Studies : The study of enantiomeric resolution of certain compounds in acetonitrile reveals its role in chiral chromatography and enantiomeric separation techniques, crucial for pharmaceutical research (Ali et al., 2016).
安全和危害
The compound is considered hazardous. It has a GHS07 signal word “Warning” and hazard statements H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
2-(4-bromo-3-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBRFAUQTMYQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593556 | |
| Record name | (4-Bromo-3-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenyl)acetonitrile | |
CAS RN |
215800-25-2 | |
| Record name | 4-Bromo-3-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215800-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-3-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-3-methylphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)


